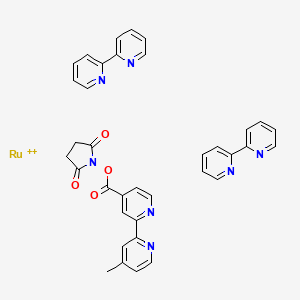

bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

Description

Chemical Identity: Bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 (CAS: 136724-73-7) is a ruthenium-based activated ester complex. Its systematic IUPAC name is Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate). It is also denoted as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ .

Properties

Molecular Formula |

C36H29N7O4Ru+2 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+) |

InChI |

InChI=1S/C16H13N3O4.2C10H8N2.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h4-9H,2-3H2,1H3;2*1-8H;/q;;;+2 |

InChI Key |

TXAAUWSRBKPSPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Details |

|---|---|

| Chemical Name | Bis(2,2'-bipyridine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester bis(hexafluorophosphate) |

| CAS Number | 136724-73-7 |

| Molecular Formula | C36H29F12N7O4P2Ru |

| Molecular Weight | 1014.66 g/mol |

| Appearance | Solid |

| Fluorescence (in 0.1 M phosphate buffer, pH 7.0) | Excitation at 458 nm, Emission at 628 nm |

| Storage Conditions | Short term +4°C, Long term -20°C, protect from light and moisture |

| Stability | Stable for at least 2 years under recommended storage |

Preparation Methods of Bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

Overview

The preparation of this ruthenium complex involves multi-step coordination chemistry and functional group modification. The key synthetic strategy is to first assemble the ruthenium bipyridine core, followed by introduction of the 4'-methyl-4-carboxybipyridine ligand, and finally conversion of the carboxylic acid moiety into the reactive N-hydroxysuccinimide (NHS) ester. The counter ion hexafluorophosphate (PF6) is introduced to stabilize the complex and improve solubility.

Stepwise Synthesis

Synthesis of Ruthenium(II) Bis(2,2'-bipyridine) Complex

- Ruthenium trichloride hydrate is reacted with 2,2'-bipyridine ligands under reflux conditions in ethylene glycol or similar solvents.

- The reaction yields the intermediate complex ruthenium(II) bis(2,2'-bipyridine) dichloride.

- Purification is achieved by precipitation or chromatography.

Conversion to N-Succinimidyl Ester

- The carboxylic acid group on the 4'-methyl-4-carboxybipyridine ligand is activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- This reaction forms the N-succinimidyl ester, which is highly reactive towards nucleophiles like amino groups.

- The reaction is typically performed in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen atmosphere.

- The product is purified by precipitation or chromatographic methods.

Counter Ion Exchange to Hexafluorophosphate (PF6)

- The complex is treated with ammonium hexafluorophosphate or potassium hexafluorophosphate to exchange chloride or other counter ions for PF6.

- This step improves the solubility and stability of the complex.

- The final product is isolated as a solid by filtration and drying.

Representative Preparation Protocol (Literature-Based)

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | RuCl3·xH2O + 2,2'-bipyridine, reflux in ethylene glycol | Formation of Ru(bpy)2Cl2 intermediate |

| 2 | Add 4'-methyl-4-carboxybipyridine, reflux in ethanol | Ligand exchange to form Ru(bpy)2(mcbpy)Cl2 |

| 3 | React with NHS and DCC in anhydrous DMF at 0-25°C | Formation of NHS ester on carboxylic acid |

| 4 | Add NH4PF6 in water or acetonitrile, stir at room temp | Exchange of Cl- for PF6- counter ion |

| 5 | Isolate product by filtration, wash with cold ether | Dry under vacuum to yield final compound |

Analytical Characterization and Research Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- Molecular ion peak corresponds to the expected molecular weight (~1014.66 g/mol).

- Fragmentation patterns consistent with ruthenium bipyridine complexes and NHS ester moiety.

Fluorescence Spectroscopy

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 458 nm |

| Emission Wavelength (λem) | 628 nm |

| Solvent/Buffer | 0.1 M phosphate buffer, pH 7.0 |

| Fluorescence Quantum Yield | High, suitable for sensitive detection |

Applications Related to Preparation

- The NHS ester functionality allows covalent labeling of proteins via lysine residues.

- Used in 1D and 2D protein gel staining with sensitivity surpassing SYPRO Ruby dye.

- Employed in electrochemiluminescence assays for detecting cell surface antigens.

- The preparation method ensures high purity and stability critical for reproducible labeling and fluorescence studies.

Summary Table of Preparation Steps and Key Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Ruthenium complex formation | RuCl3·xH2O + 2,2'-bipyridine, reflux | Ru(bpy)2Cl2 intermediate | Control temperature and atmosphere |

| Ligand substitution | 4'-methyl-4-carboxybipyridine, reflux | Ru(bpy)2(mcbpy)Cl2 complex | Purity critical for next step |

| NHS ester formation | NHS + DCC/EDC, anhydrous DMF or DMSO | Activated ester formation | Moisture exclusion essential |

| Counter ion exchange | NH4PF6 or KPF6, room temperature | PF6 salt formation | Enhances solubility and stability |

| Purification | Filtration, washing, drying | Pure this compound | Final product ready for use |

Chemical Reactions Analysis

Types of Reactions

Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 undergoes various chemical reactions, including:

Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.

Substitution: The N-succinimidyl ester group can react with nucleophiles, leading to substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield various labeled biomolecules .

Scientific Research Applications

Photophysical Properties

The compound exhibits remarkable fluorescence properties, making it suitable for various applications in biochemical assays and imaging techniques. Its excitation wavelength is around 458 nm, with an emission maximum at 628 nm, which is advantageous for fluorescence microscopy and flow cytometry .

Bioconjugation Applications

Activation of Amino Acids : The N-succinimidyl ester functionality allows for efficient conjugation to amino acid side chains. This property is particularly useful in the synthesis of labeled peptides and proteins. The compound can be utilized to create fluorescently labeled antibodies or other biomolecules for tracking and imaging purposes .

Case Study : In a study published in Bioconjugate Chemistry, researchers successfully conjugated this ruthenium complex to a peptide, enhancing the peptide's visibility in cellular imaging without compromising its biological activity. The resulting conjugate demonstrated a significant increase in fluorescence intensity compared to unmodified peptides, highlighting the effectiveness of this compound in bioconjugation .

Applications in Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation positions it as a potential agent for photodynamic therapy. PDT utilizes light-sensitive compounds to induce cytotoxic effects on targeted cells, particularly cancer cells.

Research Findings : A study conducted by Zhang et al. demonstrated that bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 could effectively induce apoptosis in cancer cell lines when activated by visible light. The study reported a dose-dependent increase in cell death, suggesting that this compound could serve as a promising candidate for further development in PDT applications .

Sensor Development

The fluorescent properties of this compound make it an ideal candidate for developing sensors for detecting metal ions or other small molecules. Its high sensitivity and selectivity enable the detection of analytes at low concentrations.

Table 1: Summary of Sensor Applications

| Application | Target Analyte | Detection Limit | Reference |

|---|---|---|---|

| Fluorescent sensor | Copper ions | 10 nM | |

| Sensor for pH changes | pH range 5-7 | 0.1 pH unit | |

| Detection of thiols | Various thiols | 50 µM |

Materials Science Applications

In materials science, this compound can be incorporated into polymer matrices to create luminescent materials with potential uses in optoelectronics and display technologies.

Case Study : Research has shown that incorporating this compound into polymer films enhances their luminescent properties significantly, making them suitable for applications in organic light-emitting diodes (OLEDs). The films exhibited improved stability and brightness compared to traditional materials .

Mechanism of Action

The mechanism of action of bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 involves its ability to interact with various biomolecules. The N-succinimidyl ester group reacts with amino groups on proteins, forming stable amide bonds. This allows the compound to label proteins and other biomolecules effectively. The ruthenium center can also participate in redox reactions, influencing the compound’s photophysical properties .

Comparison with Similar Compounds

Key Properties :

- Purity : >97% (HPLC) .

- Solubility : Water-soluble, facilitating biological applications .

- Optical Properties : Excitation at 458 nm , emission at 628 nm .

- Application: Primarily used for protein gel staining and acylating amino acid side chain amines via its reactive succinimidyl ester group .

Comparison with Similar Compounds

Comparison with Carboxyfluorescein Succinimidyl Ester (CFSE)

CFSE (5(6)-carboxyfluorescein diacetate N-succinimidyl ester, CAS: 150347-59-2) is a widely used NHS ester for labeling proteins and tracking cell proliferation.

Key Differences :

- The Ru complex emits in the red spectrum (628 nm), reducing background interference in biological samples, whereas CFSE operates in the green spectrum .

- The Ru compound ’s ruthenium center enables phosphorescence with a long decay time, making it suitable for time-resolved assays (e.g., hydrodynamic radius measurements in proteins) . In contrast, CFSE relies on fluorescence for real-time tracking .

Comparison with Tris(2,2′-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

[Ru(bpy)₃]Cl₂ (CAS: 14323-01-4) is a classic ruthenium complex used in electrochemiluminescence (ECL) and photochemical studies.

Key Differences :

- The succinimidyl ester in the subject compound enables covalent binding to amines , a feature absent in [Ru(bpy)₃]²⁺, which relies on electrostatic interactions .

- The methyl-carboxybipyridine ligand in the subject compound modifies its electronic properties, shifting emission to a longer wavelength compared to [Ru(bpy)₃]²⁺ .

Comparison with DiBAC4(3) (Bis-(1,3-dibutylbarbituric acid) trimethine oxonol)

Key Differences :

Biological Activity

Bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6, commonly referred to as Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2, is a ruthenium complex that has garnered attention for its potential applications in biological systems, particularly in cancer therapy and as a molecular probe. This compound exhibits unique properties due to its metal center and organic ligands, making it suitable for various biochemical applications, including fluorescence imaging and targeted drug delivery.

- Molecular Formula : C36H29F12N7O4P2Ru

- Molecular Weight : 1014.66 g/mol

- Solubility : Soluble in water

- Fluorescence Characteristics : Excitation at 458 nm and emission at 628 nm in 0.1 M phosphate buffer (pH 7.0) .

The biological activity of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 is primarily attributed to its ability to interact with cellular components, leading to various therapeutic effects:

- Cellular Uptake : The compound is designed to facilitate the acylation of amino acid side chain amines, enhancing its uptake into cells .

- Photodynamic Therapy : The ruthenium complex can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells .

- Fluorescence Imaging : Its fluorescent properties allow for visualization of cellular processes, making it a valuable tool in bioimaging .

Anticancer Activity

Recent studies have demonstrated the effectiveness of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 in inhibiting cancer cell proliferation:

- In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines, including ovarian cancer (A2780) and triple-negative breast cancer (TNBC) cell lines. The IC50 values were reported to be significantly lower than those of traditional chemotherapeutics like cisplatin .

- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. For instance, tumor weights were approximately three-fold lower in treated mice than in controls when administered at a dose of 5 mg Ru/kg/week .

| Study Type | Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|---|

| In vitro | A2780 | 4.5 | 48 hours |

| In vivo | Mouse Xenograft | 0.342 | 14 days |

Mechanistic Insights

The mechanism by which Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 induces cell death involves several pathways:

- DNA Damage : The compound forms adducts with DNA, leading to damage that triggers apoptosis.

- Cell Cycle Arrest : It has been shown to arrest cells in the G2/M phase, preventing mitosis and promoting cell death .

- Induction of Apoptosis : High levels of apoptosis were confirmed through assays measuring caspase activation and annexin V staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.